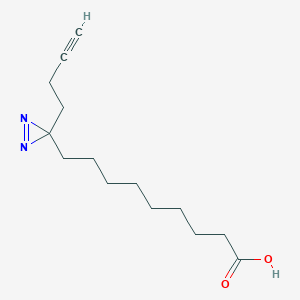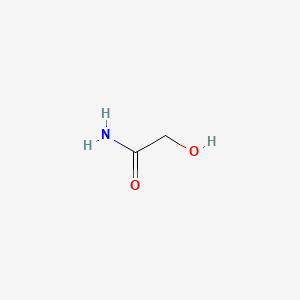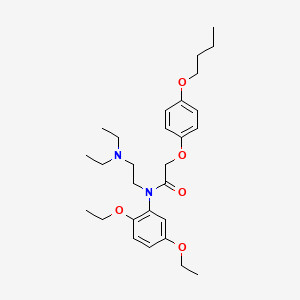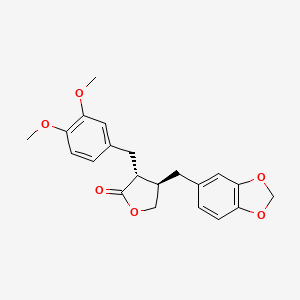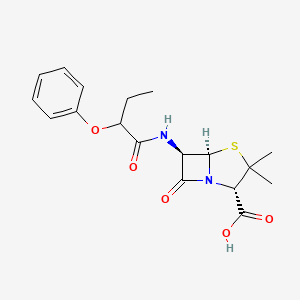
3-(3-sulfooxyphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
GABA B Receptor Antagonists : The synthesis and analysis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, which are lower homologues of baclofen, phaclofen, and saclofen, demonstrate their role as weak specific antagonists of GABA at the GABAB receptor. This suggests potential applications in neurological research and drug development (Abbenante, Hughes, & Prager, 1997).
Synthetic Routes for Derivatives : Investigations into synthetic routes for derivatives of 3-(phenylsulfonimidoyl)propanoate highlight the compound's utility in organic chemistry, particularly in the creation of pseudo-dipeptides with interesting conformational properties (Tye & Skinner, 2002).
Proton Conductivity and Methanol Permeability : A study on the synthesis of a novel sulfonated polyimide from 3-(2′,4′-diaminophenoxy)propane sulfonic acid indicates its potential application in fuel cells due to its favorable proton conductivity and methanol permeability (Yin et al., 2003).
Thromboxane A2 Receptor Antagonists : Research on derivatives of 3-(6-((4-chlorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid suggests their role as potent thromboxane A2 receptor antagonists, which could be valuable in developing antithromboxane therapies (Wang et al., 2014).
Catalytic Applications : The use of sulfonic acid-functionalized mesoporous materials in catalytic processes, such as fatty acid esterification, demonstrates the compound's potential in industrial chemistry and materials science (Pirez et al., 2012).
Solid Acid Catalysts : Research on sulfonated diatomite as a heterogeneous acidic nanoporous catalyst for the synthesis of dibenzo[a,j]xanthenes underlines its efficiency in organic synthesis, highlighting its potential as a green and recyclable catalyst (Naeimi & Nazifi, 2014).
properties
IUPAC Name |
3-(3-sulfooxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLPDPKVFZEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235488 |
Source


|
| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-sulfooxyphenyl)propanoic Acid | |
CAS RN |
86321-32-6 |
Source


|
| Record name | 3-(Sulfooxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86321-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

